2-Methoxypropane-1,2-diol
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Overview
Description
2-Methoxypropane-1,2-diol, also known as 3-methoxy-1,2-propanediol, is an organic compound with the molecular formula C4H10O3. It is a derivative of glycerol where one of the hydroxyl groups is replaced by a methoxy group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
2-Methoxypropane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods often involve the transesterification of glycerol with methanol, which can be catalyzed by either acidic or basic catalysts .
Chemical Reactions Analysis
2-Methoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to glycerol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Methoxypropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a cryoprotectant in biological samples.
Medicine: It is investigated for its potential use in drug formulations and delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxypropane-1,2-diol exerts its effects varies depending on its application. In biological systems, it can interact with cellular membranes and proteins, stabilizing them during freezing and thawing processes. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
2-Methoxypropane-1,2-diol can be compared with other similar compounds such as:
Glycerol: Unlike glycerol, this compound has a methoxy group, which alters its chemical reactivity and physical properties.
1,2-Propanediol: This compound lacks the methoxy group, making it less versatile in certain chemical reactions.
Ethylene glycol: While ethylene glycol is a simple diol, this compound has additional functional groups that enhance its utility in various applications.
Properties
CAS No. |
143183-10-2 |
---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
2-methoxypropane-1,2-diol |
InChI |
InChI=1S/C4H10O3/c1-4(6,3-5)7-2/h5-6H,3H2,1-2H3 |
InChI Key |
JQUWCYSGSDOZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(O)OC |
Origin of Product |
United States |
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